molecular formula C16H18F3NO4 B2755144 methyl 4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)carbamoyl)benzoate CAS No. 1790197-13-5

methyl 4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)carbamoyl)benzoate

Cat. No.: B2755144
CAS No.: 1790197-13-5
M. Wt: 345.318
InChI Key: HHRMREIWHWCIGO-UHFFFAOYSA-N
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Description

Methyl 4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)carbamoyl)benzoate, also known as MTFB, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MTFB belongs to the class of carbamate derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis Methodologies

One significant application area is the development of synthesis methodologies for pyran derivatives, which are valuable intermediates in organic chemistry. For example, tetra-methyl ammonium hydroxide has been employed as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, highlighting the importance of efficient catalysts in organic synthesis processes (Balalaie et al., 2007). Similarly, the research on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid underlines the versatility of pyran derivatives in synthesizing complex organic molecules (Agekyan & Mkryan, 2015).

Materials Science

In materials science, the study of hydrogen-bonded supramolecular structures showcases the potential of pyran derivatives in designing novel materials. Research on three substituted 4-pyrazolylbenzoates demonstrates how hydrogen bonding can influence the assembly of molecules into complex structures, offering insights into the design of new materials with specific properties (Portilla et al., 2007).

Catalysis

The field of catalysis also benefits from the study of pyran derivatives. The organocatalytic synthesis of densely functionalized 4H-pyrans using bifunctional tetraethylammonium 2-(carbamoyl)benzoate highlights how catalysis can be leveraged for the efficient preparation of complex organic molecules, demonstrating the role of catalysts in facilitating green and sustainable chemical processes (Dekamin et al., 2016).

Properties

IUPAC Name

methyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-23-15(22)12-4-2-11(3-5-12)14(21)20(10-16(17,18)19)13-6-8-24-9-7-13/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRMREIWHWCIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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